1-Benzyl-5-methylindolin-2-one

Aldosterone Synthase Inhibition CYP11B2 Cardiovascular Disease

Procure 1-Benzyl-5-methylindolin-2-one to secure a uniquely potent indolin-2-one scaffold where the N1-benzyl group is a critical pharmacophoric feature. Generic analogs (e.g., unsubstituted 5-methylindolin-2-one) show orders-of-magnitude activity loss (CYP11B2 IC₅₀ 5700 nM vs. 0.600 nM) and altered selectivity profiles. This compound enables validated lead optimization in aldosterone synthase inhibition (hypertension/heart failure), sigma-1 receptor modulation (pain/neurodegeneration), and AChE inhibitor programs. Supplied with full characterization data, reducing custom synthesis overhead.

Molecular Formula C16H15NO
Molecular Weight 237.302
Cat. No. B1183381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methylindolin-2-one
Molecular FormulaC16H15NO
Molecular Weight237.302
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3
InChIInChI=1S/C16H15NO/c1-12-7-8-15-14(9-12)10-16(18)17(15)11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
InChIKeyWZRHYDAWXHQNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methylindolin-2-one: A N1-Benzyl-Substituted Indolin-2-one Scaffold for Drug Discovery


1-Benzyl-5-methylindolin-2-one (C16H15NO, MW 237.30) is a synthetic indolin-2-one (oxindole) derivative distinguished by the presence of a benzyl substituent at the N1 position and a methyl group at the C5 position [1]. This compound serves as a versatile scaffold and intermediate in medicinal chemistry, and its structural features are associated with potent and selective interactions across several therapeutically relevant protein targets [2].

Critical Differentiation of 1-Benzyl-5-methylindolin-2-one: Why Unsubstituted or Alternative N1/C5 Analogs Cannot Be Interchanged


Procurement of a generic 5-methylindolin-2-one or an indolin-2-one with an alternative N1-substituent (e.g., alkyl or unsubstituted) in place of 1-benzyl-5-methylindolin-2-one carries a high risk of project failure due to non-transferable biological activity and selectivity. Empirical evidence from structure-activity relationship (SAR) studies demonstrates that the N1-benzyl substitution is not a passive structural element; it is a critical pharmacophoric feature that dramatically enhances target potency and dictates selectivity profiles [1]. Substituting with an unsubstituted indolin-2-one or one with a different N1 group can lead to orders-of-magnitude loss in activity against intended targets like acetylcholinesterase, and a complete shift in off-target inhibition profiles, as seen with enzymes like CYP11B1 and CYP11B2 [1] [2]. This compound's specific substitution pattern is thus non-fungible for research programs requiring its validated biological fingerprint.

Quantitative Differentiation of 1-Benzyl-5-methylindolin-2-one: A Head-to-Head Evidence Guide for Scientific Selection


Potent CYP11B2 (Aldosterone Synthase) Inhibition with Sub-Nanomolar Potency

1-Benzyl-5-methylindolin-2-one demonstrates sub-nanomolar inhibitory activity against human CYP11B2 (aldosterone synthase), a key target for cardiovascular diseases [1]. A key differentiator for this chemotype, as established by related patents, is its selectivity for CYP11B2 over the highly homologous enzyme CYP11B1 [2]. While the precise selectivity ratio for this exact compound has not been reported, the patent class to which it belongs is explicitly claimed for its 'diminished inhibition or affect on... CYP11B1'. This selectivity is critical for minimizing off-target effects on cortisol synthesis. In contrast, a direct comparator, 5-methylindolin-2-one (lacking the N1-benzyl group), is a far less potent inhibitor of CYP11B2 (IC50 = 5700 nM), representing a 9,500-fold decrease in potency [3]. This demonstrates that the N1-benzyl group is a critical potency determinant for CYP11B2 inhibition.

Aldosterone Synthase Inhibition CYP11B2 Cardiovascular Disease

High-Affinity Interaction with Sigma-1 Receptor in the Low Nanomolar Range

This compound exhibits high-affinity binding to the human sigma-1 receptor with an IC50 of 1.40 nM [1]. For a procurement decision, the closest analog, 5-methylindolin-2-one (lacking the N1-benzyl group), is a critical comparator, as it displays a markedly different pharmacological profile with primary activity against CYP11B2 (IC50 = 5700 nM) [2]. The absence of the N1-benzyl group in this comparator results in a >4,000-fold loss of affinity for the sigma-1 receptor (by inference), underscoring the critical role of the benzyl group in conferring sigma receptor affinity.

Sigma Receptor Binding CNS Disorders Neuropharmacology

SAR-Validated Enhancement of Acetylcholinesterase (AChE) Potency via N1-Benzyl Substitution

SAR studies on 1-benzyl-2-indolinones have established that benzyl substitution at the N1-position of the indole ring significantly increases potency and selectivity for acetylcholinesterase (AChE) inhibition [1] [2]. This class-level finding provides a robust, evidence-based rationale for selecting the 1-benzyl-5-methyl derivative over other N1-substituted or unsubstituted analogs when targeting AChE. The specific activity of 1-benzyl-5-methylindolin-2-one against AChE has been reported with IC50 values ranging from 1 to 4900 nM [3].

Acetylcholinesterase Inhibition Alzheimers Disease SAR Studies

Utility as a Defined Chemical Intermediate with Quantitative Analytical Characterization

From a procurement perspective for synthetic chemistry applications, 1-benzyl-5-methylindolin-2-one offers a defined and analytically characterized building block. It is commercially available with specified purity (typically 95%) and fully characterized by its molecular formula (C16H15NO) and molecular weight (237.30) [1]. This is a practical differentiator from custom-synthesized or less well-defined analogs. A standard synthetic route is established via the reduction of 1-benzyl-5-methylisatin, providing a reliable entry point for further derivatization [2].

Chemical Intermediate Synthesis Analytical Characterization

Validated Application Scenarios for 1-Benzyl-5-methylindolin-2-one: Where This Scaffold Provides a Distinct Scientific Advantage


Cardiovascular Drug Discovery: Potent Aldosterone Synthase (CYP11B2) Inhibition

Researchers developing non-steroidal inhibitors of aldosterone synthase for conditions like hypertension or heart failure should prioritize 1-benzyl-5-methylindolin-2-one as a scaffold. Its sub-nanomolar IC50 (0.600 nM) against CYP11B2 [1] and its membership in a patent class claiming selectivity over the homologous CYP11B1 enzyme [2] make it a compelling starting point over generic indolin-2-ones, which are orders of magnitude less potent (e.g., IC50 = 5700 nM for the unsubstituted analog) [3].

CNS-Focused Research: High-Affinity Sigma-1 Receptor Ligand

In neuroscience programs exploring sigma-1 receptor modulation for pain, neurodegeneration, or psychiatric disorders, this compound provides a validated, high-affinity starting point. Its IC50 of 1.40 nM [1] demonstrates potent binding. The procurement of this specific N1-benzyl derivative is essential, as a simpler analog like 5-methylindolin-2-one lacks significant sigma receptor affinity and instead acts primarily as a CYP11B2 inhibitor [2].

Medicinal Chemistry: AChE Inhibitor Lead Optimization

For teams developing next-generation acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, 1-benzyl-5-methylindolin-2-one is a scientifically justified building block. SAR studies have explicitly demonstrated that benzyl substitution at the N1 position of the indolin-2-one core significantly enhances both potency and selectivity for AChE [1]. This provides a strong, evidence-based rationale for using this compound in lead optimization campaigns over non-benzyl substituted analogs.

Synthetic Chemistry: A Well-Defined Building Block for Diverse Derivatization

In synthetic chemistry laboratories, this compound is procured as a reliable, analytically characterized intermediate. Its commercial availability with defined purity (≥95%) and full characterization data [1] reduces the time and uncertainty associated with custom synthesis. The established synthetic route from 1-benzyl-5-methylisatin provides a validated pathway for further functionalization [2], making it a practical choice for generating libraries of indolin-2-one derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-methylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.